(E)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one
Description
The compound (E)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one is a synthetic small molecule featuring a piperidine scaffold substituted at the 4-position with a 2-methylpyrimidin-4-yloxy group. The piperidine nitrogen is connected to an α,β-unsaturated ketone (propenone) moiety in the (E)-configuration, terminating in a phenyl ring. The 2-methylpyrimidine substituent may enhance binding affinity to kinase or receptor targets due to its aromatic heterocyclic nature, while the piperidine ring contributes conformational flexibility .
Properties
IUPAC Name |
(E)-1-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-15-20-12-9-18(21-15)24-17-10-13-22(14-11-17)19(23)8-7-16-5-3-2-4-6-16/h2-9,12,17H,10-11,13-14H2,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPVUCBLMZWEBV-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine intermediates. The key steps include:
Formation of the Piperidine Intermediate: This involves the reaction of piperidine with appropriate reagents to introduce the desired substituents.
Synthesis of the Pyrimidine Intermediate: This step involves the preparation of 2-methylpyrimidine, which is then functionalized to introduce the oxy group.
Coupling Reaction: The piperidine and pyrimidine intermediates are coupled under specific conditions to form the final compound. This step often requires the use of coupling agents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and the scaling up of the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand for receptors or enzymes, providing insights into molecular recognition and binding mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into the active sites of these targets, thereby exerting its effects through competitive inhibition, allosteric modulation, or other mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of α,β-unsaturated ketones with piperidine/piperazine-linked aryl groups. Key structural analogues and their differentiating features are summarized below:
Key Observations
Substituent Effects: Pyrimidine vs. Quinazoline: The target compound’s 2-methylpyrimidine group (vs. Halogenation: Fluorine or chlorine in analogues (e.g., Compound 51, ) increases electronegativity and metabolic stability compared to the target’s phenyl group. Methoxy Groups: Methoxy-substituted compounds (e.g., ) exhibit altered electronic profiles, enhancing antioxidant or antimicrobial activity but reducing solubility.
Stereochemical Considerations: The (E)-configuration of the propenone moiety is conserved across analogues, critical for maintaining planarity and enabling conjugation-dependent interactions (e.g., with cysteine residues via Michael addition) .
Synthetic Accessibility :
- The target compound’s synthesis likely follows a similar pathway to ’s method: condensation of a carboxylic acid derivative with a substituted piperidine under mild conditions . In contrast, Compound 51 () requires multi-step quinazoline functionalization, reducing yield .
Compared to fluorophenyl analogues (), the target’s phenyl group may reduce off-target toxicity but decrease lipophilicity, affecting bioavailability.
Biological Activity
The compound (E)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring , a pyrimidine moiety , and a cinnamamide structure , which contribute to its unique biological properties. The structural formula can be represented as:
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of phenylpropanoids can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells.
Table 1: Anticancer Efficacy of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15.3 | Apoptosis induction |
| Compound B | PC3 | 20.5 | Cell cycle arrest |
| This compound | MCF-7 | TBD | TBD |
Anticonvulsant Activity
The compound has also been studied for its anticonvulsant properties. In animal models, it demonstrated effectiveness in reducing seizure activity, suggesting potential for treating epilepsy.
Case Study: Anticonvulsant Effects
In a study involving the Frings audiogenic seizure-susceptible mouse model , the compound was administered at varying doses. Results indicated a significant reduction in seizure frequency compared to control groups.
The biological activity of this compound is believed to involve multiple pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cell proliferation.
- Modulation of Signaling Pathways : The interaction with cellular signaling pathways may lead to apoptosis in cancer cells.
- Neurotransmitter Regulation : In anticonvulsant studies, modulation of GABAergic and glutamatergic systems has been observed.
Research Findings
Recent studies utilizing molecular docking techniques have provided insights into the binding affinities of this compound with various biological targets. These findings suggest that the compound could effectively interact with receptors involved in neuroprotection and cancer therapy.
Table 2: Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Interaction Type |
|---|---|---|
| Target A | -8.5 | Hydrogen bonds |
| Target B | -7.9 | Hydrophobic interactions |
| Target C | -8.0 | Ionic interactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
